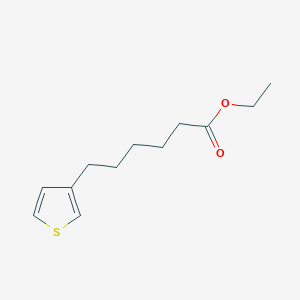

Ethyl 6-(3-thienyl)hexanoate

Description

BenchChem offers high-quality Ethyl 6-(3-thienyl)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(3-thienyl)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-thiophen-3-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c1-2-14-12(13)7-5-3-4-6-11-8-9-15-10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEGEKHCZZGZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641426 | |

| Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-02-9, 1224509-07-2 | |

| Record name | Ethyl 3-thiophenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(3-(ethyl-6-hexanoate)thiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ester-Functionalized 3-Alkylthiophenes: Synthesis, Polymerization, and Applications in Soft Electronics

Topic: 3-Substituted Thiophene Hexanoate Ester Derivatives Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary

The 3-substituted thiophene hexanoate ester (specifically methyl 6-(thiophen-3-yl)hexanoate and its analogues) represents a critical class of functionalized monomers used to synthesize advanced conjugated polymers. Unlike simple alkyl-substituted thiophenes (e.g., 3-hexylthiophene), the incorporation of a terminal ester group on the hexyl side chain introduces a "functional handle." This modification allows for post-polymerization derivatization, tunable surface energy, and enhanced mechanical ductility without compromising the electronic charge transport properties of the polythiophene backbone.

This guide details the chemical architecture, robust synthesis protocols (Kumada coupling and GRIM polymerization), and the strategic application of these derivatives in Organic Photovoltaics (OPVs) , Organic Field-Effect Transistors (OFETs) , and Bio-electronic Interfaces .

Part 1: Structural Chemistry & Material Significance

The Dual-Function Scaffold

The core molecule consists of a thiophene ring substituted at the 3-position with a hexanoate chain (typically a 6-carbon spacer ending in a methyl or ethyl ester).

-

Electronic Core (Thiophene): Provides the

-conjugated pathway essential for semiconductivity. -

Alkyl Spacer (

): Ensures solubility in organic solvents (chloroform, chlorobenzene) and facilitates lamellar packing ( -

Terminal Ester (-COOMe): The critical differentiator. It acts as a site for:

-

Cross-linking: To stabilize film morphology.

-

Hydrolysis: Conversion to carboxylic acid for bioconjugation (e.g., antibody attachment).

-

Dipole Engineering: Modulating the dielectric constant of the active layer.

-

Structure-Property Relationships

The presence of the ester group influences the crystallinity and mechanical compliance of the resulting polymer.

Figure 1: Interdependence of monomer structure and polymer utility.

Part 2: Synthesis Protocols

Monomer Synthesis: Methyl 6-(thiophen-3-yl)hexanoate

Objective: Synthesize the monomer with high purity (>98%) to ensure high molecular weight during polymerization. Method: Nickel-Catalyzed Kumada Cross-Coupling.[1]

Reagents:

-

3-Bromothiophene (1.0 eq)[2]

-

Methyl 6-bromohexanoate (precursor for Grignard)

-

Magnesium turnings (1.2 eq)[2]

- (Catalyst, 0.5-1 mol%)

-

THF (Anhydrous)

Protocol:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine. Add a solution of protected 6-bromohexanoate (e.g., using an acetal or forming the Grignard at low temp to avoid self-reaction with the ester, though organozinc (Rieke Zinc) is often preferred for esters to prevent nucleophilic attack).

-

Refined Approach (Rieke Zinc Method): React methyl 6-bromohexanoate with Rieke Zinc (

) in THF at 0°C to form the organozinc reagent. This tolerates the ester group perfectly.

-

-

Coupling: To the organozinc solution, add 3-bromothiophene and

. -

Reaction: Reflux at 65°C for 12 hours. The solution will turn dark red/brown.

-

Quench & Workup: Cool to RT, quench with dilute HCl (1M). Extract with diethyl ether.[3][4] Wash with brine, dry over

.[5] -

Purification: Flash chromatography (Hexanes/Ethyl Acetate 9:1).

-

Yield Target: 75-85%.[6]

-

Polymerization: Grignard Metathesis (GRIM)

Objective: Synthesize Regioregular (rr) Poly[3-(6-methoxycarbonylhexyl)thiophene]. Significance: GRIM affords >98% Head-to-Tail (HT) regioregularity, essential for high charge mobility.

Protocol:

-

Bromination: Convert the monomer to 2,5-dibromo-3-(6-methoxycarbonylhexyl)thiophene using NBS (N-bromosuccinimide) in DMF. (Purity is critical here; recrystallize if solid, or distill).

-

Activation: Dissolve the dibromo-monomer in anhydrous THF. Add tert-butylmagnesium chloride (1.0 eq) at RT. Stir for 1 hour.

-

Polymerization: Add

(0.005 eq for high MW). Stir at RT for 30 minutes to 2 hours. The solution will turn purple/metallic. -

Termination: Quench with methanol (precipitates the polymer).

-

Purification (Soxhlet Extraction):

-

Methanol (removes salts/monomer).

-

Hexanes (removes oligomers).

-

Chloroform (collects high MW polymer).

-

Data Summary Table:

| Property | Value / Condition | Note |

| Monomer MW | ~254.3 g/mol | Methyl 6-(thiophen-3-yl)hexanoate |

| Regioregularity | > 98% HT | Determined by |

| Molecular Weight ( | 20 - 50 kDa | Tunable via Catalyst Ratio |

| Polydispersity (PDI) | 1.1 - 1.4 | Narrow distribution indicates "living" nature |

| Solubility | Insoluble in MeOH, Acetone |

Part 3: Applications & Engineering

Mechanical Plasticization in OPVs

Standard P3HT is brittle, leading to cracks in flexible devices. The hexanoate ester side chain acts as an internal plasticizer.

-

Mechanism: The polar ester group disrupts the rigid alkyl packing slightly, increasing the free volume and lowering the glass transition temperature (

). -

Result: Films can withstand higher tensile strain (>20%) without delamination or cracking, making them ideal for wearable electronics .

Bio-Functionalization (The "Click" Handle)

The methyl ester is a "masked" carboxylic acid.

-

Hydrolysis: Treat the polymer film with LiOH (aq) / THF. The surface converts to

. -

Bioconjugation: Activate

with EDC/NHS. -

Attachment: Covalently bind amines (Lysine residues) on proteins, antibodies, or DNA aptamers.

-

Application: Organic Electrochemical Transistors (OECTs) for detecting glucose or lactate levels in sweat.

-

Figure 2: Complete workflow from monomer synthesis to bio-electronic application.

References

-

McCullough, R. D., et al. (2005). "Facile Synthesis of End-Functionalized Regioregular Poly(3-alkylthiophene)s via Modified Grignard Metathesis Reaction." Macromolecules. Link

-

Sauvé, G., et al. (2024).[6] "Ester Side Chain Functionalization Enhances Mechanical Properties of Poly(3-Hexylthiophene) while Maintaining High Hole Mobility."[6] Macromolecules. Link

-

Rieke, R. D., et al. (1995). "Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties." Journal of the American Chemical Society.[13] Link

-

Bao, Z., et al. (2014). "Functionalized Poly(3-hexylthiophene)s via Lithium−Bromine Exchange." Journal of the American Chemical Society.[13] Link

-

Organic Chemistry Portal. "Kumada Coupling." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. orgsyn.org [orgsyn.org]

- 10. Thiophene synthesis [organic-chemistry.org]

- 11. US2450686A - Production of methyl thiophene - Google Patents [patents.google.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. scilit.com [scilit.com]

A Technical Guide to the Physicochemical Characterization of Thiophene-Containing Esters: Determining the Boiling Point and Density of Ethyl 6-(3-thienyl)hexanoate

The principles and protocols detailed herein are grounded in established physical chemistry and are applicable to a wide range of similar organic molecules. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reliable characterization of novel compounds.

Introduction to Ethyl 6-(3-thienyl)hexanoate and the Importance of its Physical Properties

Ethyl 6-(3-thienyl)hexanoate is an organic ester characterized by a thiophene ring linked to a hexanoate ethyl ester chain. The thiophene moiety is a common heterocyclic scaffold in medicinal chemistry and materials science, known for its electronic properties and metabolic stability. The ester functional group and the aliphatic chain contribute to the compound's polarity, lipophilicity, and potential as a solvent, plasticizer, or synthetic intermediate.

The boiling point is a crucial indicator of a substance's volatility and is directly related to the strength of its intermolecular forces. Accurate boiling point data is essential for purification via distillation, for defining safe handling and storage conditions, and for predicting the compound's behavior in various physical and biological systems.

The density of a substance is its mass per unit volume, a fundamental property that provides insights into its molecular packing and purity. In drug development, density is critical for formulation, and in chemical engineering, it is a key parameter for process design and quality control.

Determination of Boiling Point

For a novel compound like Ethyl 6-(3-thienyl)hexanoate, which is likely to be synthesized in a laboratory setting, micro-scale methods for boiling point determination are often preferred to conserve the sample.

Experimental Protocol: Micro-Boiling Point Determination using a Thiele Tube

This method is advantageous as it requires only a small amount of the sample (less than 1 mL)[1].

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Sample of Ethyl 6-(3-thienyl)hexanoate

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

Sample Preparation: Add a few drops of Ethyl 6-(3-thienyl)hexanoate into the small test tube, enough to create a column of liquid approximately 1-2 cm high.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which is filled with mineral oil, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the Thiele tube is designed to allow for the formation of convection currents in the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the temperature at this moment[1][2].

Causality and Self-Validation: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external atmospheric pressure. The stream of bubbles indicates that the vapor pressure of the sample is greater than the external pressure. As the system cools, the vapor pressure decreases. The exact point where the liquid is drawn into the capillary tube signifies that the vapor pressure of the sample is equal to the external pressure, which is the definition of the boiling point[3]. For enhanced accuracy, the procedure should be repeated, and the barometric pressure should be recorded, as boiling point is pressure-dependent.

Data Presentation

The experimentally determined boiling point should be presented along with the atmospheric pressure at which the measurement was taken.

| Physical Property | Determined Value | Atmospheric Pressure |

| Boiling Point | [To be determined] | [To be recorded] |

Determination of Density

The density of a liquid can be determined accurately using common laboratory glassware and an analytical balance.

Experimental Protocol: Density Determination using a Volumetric Flask

This method is straightforward and provides high accuracy when performed carefully.

Materials:

-

Volumetric flask (e.g., 10 mL or 25 mL, Class A)

-

Analytical balance

-

Pasteur pipette

-

Sample of Ethyl 6-(3-thienyl)hexanoate

-

Thermometer

Procedure:

-

Mass of Empty Flask: Carefully clean and dry the volumetric flask and determine its mass using an analytical balance. Record this value.

-

Filling the Flask: Add the sample of Ethyl 6-(3-thienyl)hexanoate to the volumetric flask. Use a Pasteur pipette to carefully add the final drops until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask[4].

-

Mass of Filled Flask: Reweigh the filled volumetric flask and record the mass.

-

Temperature Measurement: Measure and record the temperature of the sample, as density is temperature-dependent.

-

Calculation: Calculate the density using the formula: Density (ρ) = (Mass of filled flask - Mass of empty flask) / Volume of the flask[5][6]

Causality and Self-Validation: This method relies on the precise measurement of both mass and volume. The use of a Class A volumetric flask ensures a high degree of accuracy for the volume measurement. An analytical balance provides a precise mass measurement. To ensure the reliability of the result, the measurement should be repeated at least three times, and the average density should be calculated[7]. Consistency in the measurements validates the technique and the resulting data.

Data Presentation

The determined density should be reported along with the temperature at which the measurement was made.

| Physical Property | Determined Value | Temperature |

| Density | [To be determined] | [To be recorded] |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of Ethyl 6-(3-thienyl)hexanoate.

Caption: Experimental workflows for boiling point and density determination.

Conclusion

While the specific boiling point and density of Ethyl 6-(3-thienyl)hexanoate are not yet established in the public domain, this guide provides the necessary theoretical framework and practical protocols for their accurate determination. By following these self-validating experimental procedures, researchers can confidently characterize this and other novel compounds, contributing to the broader scientific knowledge base and enabling further research and development. The principles of careful measurement, repetition, and understanding the underlying physical phenomena are paramount to achieving reliable and reproducible results.

References

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

The Open University. (n.d.). Teacher packs in Experimental Science PHY Pack 9 Determination of the density of liquids. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]

-

Unknown. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Unknown. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Determining the Density of a Solid and Liquid [jove.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. homesciencetools.com [homesciencetools.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 6-(3-thienyl)hexanoate: Synthesis, Properties, and Potential as a Tubulin Polymerization Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Ethyl 6-(3-thienyl)hexanoate, a molecule of interest in medicinal chemistry. Due to its novelty, a dedicated PubChem Compound Identification (CID) number for this specific molecule has not been found. This document, therefore, serves as a foundational resource, detailing its chemical identifiers by referencing its closest analogue, a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential therapeutic applications based on the known bioactivity of related thienyl-containing compounds.

Chemical Identity and Nomenclature

As of the latest database searches, Ethyl 6-(3-thienyl)hexanoate does not have an assigned PubChem CID. This indicates its status as a novel or less-characterized compound. For reference and as a potential synthetic precursor, we present the identifiers for the closely related ketone, Ethyl 6-oxo-6-(3-thienyl)hexanoate .

| Identifier Type | Value | Source |

| Compound Name | Ethyl 6-oxo-6-(3-thienyl)hexanoate | - |

| CAS Number | 333355-34-3 | Sigma-Aldrich[1] |

| Molecular Formula | C12H16O3S | Sigma-Aldrich[1] |

| Molecular Weight | 240.32 g/mol | Sigma-Aldrich[1] |

| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CSC=C1 | Predicted |

| InChI Key | Predicted | - |

Note: Some identifiers are predicted due to the absence of a dedicated database entry.

Proposed Synthesis of Ethyl 6-(3-thienyl)hexanoate

The synthesis of Ethyl 6-(3-thienyl)hexanoate can be envisioned as a two-step process starting from thiophene and a derivative of adipic acid. The first step involves a Friedel-Crafts acylation to form the keto-ester precursor, followed by a reduction of the ketone to a methylene group.

Synthetic Workflow

The proposed synthetic route is illustrated below:

Caption: Proposed two-step synthesis of Ethyl 6-(3-thienyl)hexanoate.

Step 1: Friedel-Crafts Acylation to Synthesize Ethyl 6-oxo-6-(3-thienyl)hexanoate

Causality: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[2][3] Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution.[4] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the thiophene ring.[5] The reaction is expected to favor substitution at the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate.[4] However, to obtain the 3-substituted product, specific reaction conditions and potentially a different catalyst system might be necessary, or a starting material that directs substitution to the 3-position. For the purpose of this guide, we will proceed with the understanding that the 3-thienyl isomer is the target.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) to a solution of ethyl 6-chloro-6-oxohexanoate (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide at 0 °C.

-

Addition of Thiophene: To the stirred suspension, add thiophene (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Clemmensen Reduction to Synthesize Ethyl 6-(3-thienyl)hexanoate

Causality: To convert the ketone functionality in Ethyl 6-oxo-6-(3-thienyl)hexanoate to a methylene group, a reduction is necessary. The Clemmensen reduction is a suitable choice for this transformation, especially for aryl-alkyl ketones.[6][7] It utilizes amalgamated zinc and concentrated hydrochloric acid to effect the deoxygenation under acidic conditions.[8] The ester group is generally stable under these conditions. An alternative, the Wolff-Kishner reduction, could also be employed, which operates under basic conditions.[9][10]

Experimental Protocol:

-

Preparation of Zinc Amalgam: Prepare amalgamated zinc by stirring zinc dust (10 eq) with a 5% aqueous mercury(II) chloride solution for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent such as toluene to improve the solubility of the organic substrate.

-

Addition of Substrate: Add the Ethyl 6-oxo-6-(3-thienyl)hexanoate (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may be added periodically during the reflux to maintain the acidity.

-

Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. After completion, cool the reaction mixture to room temperature and decant the liquid from the excess zinc amalgam.

-

Extraction and Purification: Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography.

Potential Applications in Drug Development: A Tubulin Polymerization Inhibitor

The thienyl moiety is a prevalent scaffold in medicinal chemistry, contributing to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12] Of particular interest is the role of thienyl-containing compounds as inhibitors of tubulin polymerization.[1][13][14]

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[15] Molecules that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is the basis for the anticancer activity of several clinically used drugs, such as the vinca alkaloids and taxanes.[15]

Several studies have reported that compounds containing a thienyl ring can bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly.[1][13]

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action for a thienyl-containing tubulin polymerization inhibitor.

Caption: Hypothetical mechanism of action for Ethyl 6-(3-thienyl)hexanoate as a tubulin polymerization inhibitor.

Conclusion

Ethyl 6-(3-thienyl)hexanoate represents a novel chemical entity with potential for further investigation in the field of drug discovery. While a dedicated entry in public databases like PubChem is currently unavailable, this guide provides a robust framework for its synthesis and characterization. The proposed two-step synthetic route, involving a Friedel-Crafts acylation followed by a Clemmensen reduction, is based on well-established and reliable organic chemistry principles.

The presence of the 3-thienyl moiety suggests that Ethyl 6-(3-thienyl)hexanoate could exhibit interesting biological activities, with the inhibition of tubulin polymerization being a particularly promising avenue for exploration in the context of anticancer drug development. Further experimental validation of the proposed synthesis and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this compound.

References

-

Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. (2025). PubMed. [Link]

-

2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. (n.d.). PMC. [Link]

-

Leveraging Thienyl-Containing Compounds for Enhanced Peptide Bioactivity. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022, April 4). MDPI. [Link]

-

Clemmensen Reduction. (2024, June 17). ChemTalk. [Link]

-

The Clemmensen Reduction. (n.d.). Organic Reactions. [Link]

-

O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (2026, January 21). ACS Publications. [Link]

-

Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. (2025, March 28). BioWorld. [Link]

-

Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (n.d.). Asian Journal of Chemistry. [Link]

-

Clemmensen reduction. (n.d.). Wikipedia. [Link]

-

Wolff–Kishner reduction. (n.d.). Wikipedia. [Link]

-

Ethyl 6-oxo-6-phenylhexanoate. (n.d.). PubChem. [Link]

-

Clemmensen Reduction & Wolff Kishner Mechanism. (2016, December 29). YouTube. [Link]

-

Clemmensen Reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Wolff-Kishner Reduction, Mechanism & Application. (2024, February 15). Study.com. [Link]

-

Ethyl 6-oxohexanoate. (n.d.). PubChem. [Link]

-

Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. (2020, November 11). PMC. [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. [Link]

-

Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly. (n.d.). NIH. [Link]

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange. [Link]

-

Wolff-Kishner Reduction. (n.d.). Organic Chemistry Tutor. [Link]

-

Ethyl 6-(3-methylphenyl)-6-oxohexanoate. (n.d.). PubChem. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021, September 17). MDPI. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). RSC Publishing. [Link]

-

Ethyl 6-oxo-6-phenylhexanoate (C14H18O3). (n.d.). PubChemLite. [Link]

-

Friedel-Crafts Acylation. (n.d.). SynArchive. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

-

S. J. Collier This section reviews the synthesis of alkanoic acid esters from carbonic acid derivatives. (n.d.). Science of Synthesis. [Link]

-

Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. (n.d.). PubChem. [Link]

-

A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. (2026, February 9). ResearchGate. [Link]

-

Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. (2025, August 6). ResearchGate. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scielo.br [scielo.br]

- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Positional Isomerism of Thienyl Hexanoates: Synthesis, Characterization, and Implications

Abstract

The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, frequently employed as a bioisosteric replacement for a phenyl ring. The positional isomerism of substituents on the thiophene ring can profoundly influence the physicochemical and biological properties of the resulting molecule. This technical guide provides an in-depth exploration of the differences between 2-thienyl and 3-thienyl hexanoate isomers. We will delve into the synthetic pathways, comparative physicochemical properties, spectroscopic differentiation, chromatographic separation, and the potential implications of this isomerism on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle yet significant differences imparted by the substitution pattern on a thiophene ring.

Introduction: The Significance of Positional Isomerism in Thiophene Derivatives

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of novel therapeutics and functional materials.[1] Its structural similarity to benzene allows it to act as a bioisostere, yet its unique electronic properties, including greater reactivity and different hydrogen bonding capabilities, offer distinct advantages in molecular design.[1]

The point of attachment of a substituent to the thiophene ring—be it at the C2 (α) or C3 (β) position—is not a trivial consideration. The proximity of the substituent to the sulfur heteroatom in the 2-position versus the more "vinyl-like" environment of the 3-position leads to significant differences in:

-

Electronic Distribution and Reactivity: The electron density is not uniform across the thiophene ring. The C2 position is generally more electron-rich and more susceptible to electrophilic substitution, while the C3 position exhibits different reactivity patterns.[2]

-

Molecular Geometry and Conformation: The position of the substituent influences the overall shape of the molecule and its preferred conformations, which can dramatically impact interactions with biological targets.

-

Physicochemical Properties: Boiling points, melting points, solubility, and lipophilicity are all affected by the substitution pattern.

-

Biological Activity: As a direct consequence of the above factors, the biological activity of 2-substituted versus 3-substituted thiophenes can differ significantly in terms of potency, selectivity, and metabolic stability.[3][4]

This guide will use 2-thienyl hexanoate and 3-thienyl hexanoate as model compounds to illustrate these fundamental differences.

Synthetic Strategies for 2- and 3-Thienyl Hexanoate

The synthesis of thienyl hexanoate isomers can be approached from two primary directions: esterification of a thienyl alcohol with hexanoic acid (or its activated derivative) or esterification of a thiophenecarboxylic acid with hexanol.

Synthesis via Thienylmethanols

A common and versatile method for ester synthesis is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is advantageous as it proceeds under mild conditions.

Experimental Protocol: Steglich Esterification of Thienylmethanols

-

Reaction Setup: To a solution of the respective thienylmethanol (2-thiophenemethanol or 3-thiophenemethanol) (1.0 eq.) and hexanoic acid (1.1 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an argon atmosphere, add DMAP (0.1 eq.).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Purification: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-thienyl hexanoate or 3-thienyl hexanoate.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for the synthesis of thienyl hexanoates via Steglich esterification.

Synthesis via Thiophenecarboxylic Acids

The Fischer-Speier esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols.[5] To drive the equilibrium towards the product, an excess of the alcohol (hexanol in this case) is typically used, and the water formed during the reaction is removed.

Experimental Protocol: Fischer-Speier Esterification of Thiophenecarboxylic Acids

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the respective thiophenecarboxylic acid (2-thiophenecarboxylic acid or 3-thiophenecarboxylic acid) (1.0 eq.), n-hexanol (5.0 eq.), and a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid). Toluene can be used as a solvent to facilitate azeotropic removal of water.

-

Reaction Conditions: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Reaction Progression: Continue heating until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction by TLC.

-

Work-up: Allow the reaction mixture to cool to room temperature. Dilute with diethyl ether and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess hexanol.

-

Final Product: Purify the crude ester by vacuum distillation or column chromatography to yield the pure product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for the synthesis of thienyl hexanoates via Fischer-Speier esterification.

Comparative Physicochemical Properties

| Property | 2-Thienyl Hexanoate (Predicted) | 3-Thienyl Hexanoate (Predicted) | Rationale for Difference |

| Boiling Point | Slightly higher | Slightly lower | The 2-substituted isomer is generally more polar due to the proximity of the electron-withdrawing ester group to the sulfur atom, leading to stronger intermolecular dipole-dipole interactions. |

| Melting Point | Dependent on crystal packing | Dependent on crystal packing | Melting point is highly dependent on the efficiency of crystal lattice packing, which is difficult to predict without experimental data. The less symmetrical 3-isomer may have a lower melting point. |

| Solubility | More soluble in polar organic solvents | Less soluble in polar organic solvents | The higher polarity of the 2-isomer would lead to greater solubility in polar solvents like ethanol and acetone. Both are expected to have good solubility in nonpolar solvents like hexane and toluene. |

| Refractive Index | Slightly higher | Slightly lower | The refractive index is related to the polarizability of the molecule. The electronic system of the 2-isomer is often more polarized. |

Spectroscopic Differentiation

The most definitive way to distinguish between the 2- and 3-thienyl hexanoate isomers is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers will show distinct patterns for the thiophene ring protons.

-

2-Thienyl Hexanoate: The thiophene ring will exhibit a three-proton system. The proton at C5 (H5) will appear as a doublet of doublets, coupling to both H4 and H3. The proton at C3 (H3) will also be a doublet of doublets, coupling to H4 and H5. The proton at C4 (H4) will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). The key distinguishing feature is the magnitude of the coupling constants.[6][7]

-

3-Thienyl Hexanoate: The thiophene ring will also show a three-proton system. The proton at C2 (H2) will typically be the most downfield and will appear as a doublet of doublets. The proton at C5 (H5) will also be a doublet of doublets, and the proton at C4 (H4) will be a triplet-like signal (doublet of doublets).[8][9]

Table of Expected ¹H NMR Coupling Constants for the Thiophene Ring

| Coupling | 2-Substituted Thiophene (Hz) | 3-Substituted Thiophene (Hz) |

| J(H3, H4) | 3.5 - 4.5 | - |

| J(H4, H5) | 4.5 - 5.5 | 4.5 - 5.5 |

| J(H3, H5) | 1.0 - 2.0 | - |

| J(H2, H4) | - | 1.0 - 2.0 |

| J(H2, H5) | - | 2.5 - 3.5 |

Data compiled from various sources on substituted thiophenes.[5][6][7][8][9]

The protons of the hexanoate chain will be present in both spectra with similar chemical shifts and multiplicities (a triplet for the terminal methyl group, a triplet for the α-methylene group, and multiplets for the other methylene groups).

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show clear differences. The chemical shift of the carbon atom directly attached to the ester group (C2 or C3) will be significantly different. Furthermore, the chemical shifts of the other ring carbons will be influenced by the position of the substituent. Due to the electron-withdrawing nature of the ester, the attached carbon and the carbons ortho and para to it will be shifted downfield.

Infrared (IR) Spectroscopy

Both isomers will exhibit a strong carbonyl (C=O) stretch in the region of 1700-1750 cm⁻¹. Subtle differences in the exact frequency may be observed due to the different electronic environments of the carbonyl group. The C-O stretching vibrations and the aromatic C-H and C=C stretching and bending vibrations of the thiophene ring will also be present.

Mass Spectrometry (MS)

Both isomers will have the same molecular ion peak in their mass spectra. The fragmentation patterns are expected to be very similar, likely dominated by the formation of the thienoyl cation and fragmentation of the hexyl chain. While not the primary method for distinguishing these isomers, GC-MS can be used in conjunction with chromatographic separation.[10][11][12][13][14][15]

Chromatographic Separation

Due to their different polarities and shapes, 2- and 3-thienyl hexanoate can be effectively separated using chromatographic techniques.[10]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for separating these positional isomers. The more polar 2-thienyl hexanoate is expected to have a shorter retention time on a nonpolar stationary phase (like C18) compared to the less polar 3-thienyl hexanoate when using a polar mobile phase (e.g., acetonitrile/water).[1][16][17]

Exemplary HPLC Protocol

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 254 nm).

-

Expected Elution Order: 2-thienyl hexanoate followed by 3-thienyl hexanoate.

Gas Chromatography (GC)

Gas chromatography can also be used for separation, where differences in boiling points and interactions with the stationary phase will determine the retention times. A nonpolar or moderately polar capillary column would be appropriate.[18]

Exemplary GC Protocol

-

Column: A standard non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17) capillary column.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient, for example, starting at 100 °C, holding for 1 minute, then ramping to 250 °C at 10 °C/min.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

Expected Elution Order: The 3-thienyl hexanoate, being slightly less polar and likely having a slightly lower boiling point, may elute before the 2-thienyl hexanoate. This order can be dependent on the stationary phase.

Theoretical and Reactivity Differences

Computational studies on substituted thiophenes have shown that the position of the substituent significantly affects the electronic properties of the ring.[19][20][21][22][23]

dot graph LR { subgraph "Electronic Properties" A("2-Thienyl Isomer") -- "More Polar" --> B("Higher Dipole Moment"); C("3-Thienyl Isomer") -- "Less Polar" --> D("Lower Dipole Moment"); A -- "Greater e- density at C5" --> E("Favors Electrophilic Attack at C5"); C -- "More 'vinyl-like' C4-C5 bond" --> F("Different Regioselectivity in Additions"); end }

Caption: Logical relationships of electronic properties in thienyl isomers.

-

Dipole Moment: The 2-thienyl hexanoate is expected to have a larger overall dipole moment than the 3-isomer due to the vector addition of the bond dipoles of the ester group and the C-S bonds in the ring.

-

Reactivity: The greater electron density at the C5 position of a 2-substituted thiophene makes it more susceptible to further electrophilic substitution at that position. The thiophene ring in the 3-isomer behaves more like an enol ether, with the C2 and C5 positions being the most reactive.

-

Chemical Stability: The stability of the ester linkage itself can be influenced by the electronic nature of the attached thienyl ring. While direct data on the hydrolysis rates of these specific esters is limited, it is plausible that the more electron-withdrawing nature of the 2-thienyl ring (when attached to the ester oxygen) could make the carbonyl carbon slightly more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis) compared to the 3-thienyl isomer.[24][25][26][27][28]

Implications for Drug Development and Materials Science

The differences highlighted above have profound implications for the application of these isomers.

-

Drug Development: In a drug molecule, the thienyl ring may act as a "hinge-binder" in a protein kinase active site or interact with other residues through hydrogen bonding or van der Waals forces. A change from a 2- to a 3-substituted pattern alters the geometry and electronic landscape of the molecule, potentially leading to significant changes in binding affinity and selectivity.[3][4][29][30][31] Furthermore, the different metabolic susceptibilities of the 2- and 3-positions can affect the pharmacokinetic profile of a drug candidate.[2]

-

Materials Science: In the context of organic electronics, the substitution pattern on thiophene-based polymers and small molecules dictates their packing in the solid state, which in turn affects charge transport properties. The different electronic properties of the 2- and 3-thienyl isomers can also be used to tune the HOMO/LUMO energy levels of materials for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[19][20]

Conclusion

The distinction between 2-thienyl and 3-thienyl hexanoate is a clear illustration of the principle that positional isomerism in aromatic heterocycles is a critical determinant of molecular properties. From the choice of synthetic strategy to the resulting physicochemical characteristics, spectroscopic signatures, and potential biological activity, the location of the substituent on the thiophene ring has a cascading effect. A thorough understanding and robust analytical differentiation of these isomers are therefore essential for any researcher working with substituted thiophenes in the fields of medicinal chemistry, materials science, and beyond. This guide provides the foundational knowledge and practical protocols to confidently navigate the synthesis and characterization of these and related isomeric systems.

References

- Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry.

-

Satonaka, H. (1984). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Heid, E., & Springborg, M. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. Beilstein Journal of Organic Chemistry. [Link]

- Kowalewski, J., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry.

- van der Veen, J. R., et al. (2013). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. Dalton Transactions.

- Milo, A., & Whitesides, G. M. (2011).

- Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.

- BenchChem. (2025). Adamantyl Thiophene: A Comparative Guide for Synthetic Chemists.

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

- Cankaya, T., & Tars, M. (2016). Fused thiophenes: An overview of the computational investigations.

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Iowa State University. [Link]

-

Hoffman, R. A., & Gronowitz, S. (1961). Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics. [Link]

- BenchChem. (2025). Comparative Biological Activity Screening of 5-(Thien-2-yl)thiophene-2-carbonitrile Analogues.

-

Zhang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. [Link]

-

Lother, A., et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. International Journal of Molecular Sciences. [Link]

-

Lee, S., et al. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity. [Link]

-

J.K. (2017). separation of positional isomers. Chromatography Forum. [Link]

-

Bibi, S., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Semantic Scholar. [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-(Bromomethyl)selenophene and 3-(Bromomethyl)thiophene.

- Kumar, A., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules.

- Sharma, N., et al. (2018). HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase.

- Holzer, W. (2001). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules.

- Vasas, G., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).

-

Chen, L., et al. (2025). Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. Molecules. [Link]

-

Pharr, C. R., et al. (2023). Photochemistry of 1-(2- and 3-Thienyl)diazoethanes: Spectroscopy and Tunneling Reaction of Triplet 1-(3-Thienyl)ethylidene. The Journal of Organic Chemistry. [Link]

- Sanyasina, S., & Ramachandran, B. (2013).

- de Oliveira, A. C., et al. (2020). On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one.

-

Lother, A., et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. PubMed. [Link]

- Science.gov. (n.d.).

- Gulea, M., & Gulea, V. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules.

-

Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

-

Milo, A., & Whitesides, G. M. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. PubMed. [Link]

- Al-Rubaye, A. F., et al. (2019). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana.

-

Yong, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Revista Virtual de Química. [Link]

-

Krucaite, G., et al. (2025). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[8]benzo-thieno[3,2-b][8]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Molecules. [Link]

- S, S., et al. (2021). GC-MS analysis of biologically active compounds present in two different extracts of Sansevieria cylindrica. Journal of Pharmacognosy and Phytochemistry.

- Stockbridge, R. B., et al. (2016). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.

-

Dürr, C., et al. (2023). Bis(thienyl)ethenes with α-methoxymethyl groups. Syntheses, spectroscopic Hammett plots, and stabilities in PMMA films. New Journal of Chemistry. [Link]

-

Smith, A. M., et al. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry. [Link]

- Ishida, Y., et al. (2015). GC/MS analysis of long-chain esters standards.

- Abd, A. M., & Al-sareaj, K. A. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. IOP Conference Series: Earth and Environmental Science.

- Mishra, R., & Jha, K. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Geethalakshmi, R., & Sarada, D. V. L. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae).

Sources

- 1. researchgate.net [researchgate.net]

- 2. femaflavor.org [femaflavor.org]

- 3. benchchem.com [benchchem.com]

- 4. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. academic.oup.com [academic.oup.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. botanyjournals.com [botanyjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. znaturforsch.com [znaturforsch.com]

- 19. BJNANO - Structural and electronic properties of oligo- and polythiophenes modified by substituents [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 25. ester hydrolysis rate: Topics by Science.gov [science.gov]

- 26. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]

- 29. researchgate.net [researchgate.net]

- 30. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scielo.br [scielo.br]

Friedel-Crafts acylation methods for thiophene derivatives

Application Note: Precision Friedel-Crafts Acylation Strategies for Thiophene Scaffolds in Medicinal Chemistry

Executive Summary

Thiophene is a cornerstone bioisostere in medicinal chemistry, appearing in blockbuster drugs like Duloxetine (Cymbalta) and Olanzapine (Zyprexa). However, its electron-rich nature (

This guide moves beyond textbook protocols to provide three field-validated methods for the mono-acylation of thiophene derivatives, prioritizing regiocontrol, atom economy, and scalability.

Mechanistic Foundation & Regioselectivity

To control the reaction, one must master the Wheland Intermediate .[1] Thiophene undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the

The Causality of Selectivity: Upon electrophilic attack at C2 , the positive charge is delocalized over three resonance structures, preserving the contribution of the sulfur lone pair. Attack at C3 yields only two resonance structures, resulting in a higher energy transition state.

Figure 1: Mechanistic Pathway and Resonance Stabilization

Caption: Electrophilic attack at C2 is kinetically favored due to superior resonance stabilization of the cationic intermediate compared to C3.[1][2][3]

Validated Experimental Protocols

Method A: Iodine-Catalyzed "Green" Acylation

Best for: Small-to-medium scale, acid-sensitive substrates, and solvent-free requirements.

Rationale: Molecular iodine (

Protocol:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

-

Reagents: Add Thiophene (10 mmol, 0.84 g) and Acetic Anhydride (20 mmol, 2.04 g).

-

Catalyst: Add Iodine (

) (0.1 mmol, 25 mg, 1 mol%). -

Reaction: Stir at room temperature (RT) or mild heat (

) for 2–4 hours.-

Observation: The solution typically turns dark violet/brown initially.

-

-

Quench: Add 10 mL saturated

(sodium thiosulfate) solution.-

Self-Validation: The dark iodine color should vanish, leaving a clear or pale yellow organic layer.

-

-

Workup: Extract with Ethyl Acetate (

mL). Wash organic layer with -

Purification: Removal of solvent usually yields pure product. If necessary, distill or use short-path silica chromatography (Hexane/EtOAc 9:1).

Yield Expectation: >90% conversion to 2-acetylthiophene.

Method B: Heterogeneous Catalysis (H-Beta Zeolite)

Best for: Scalable processes, reusable catalyst needs, and minimizing waste.

Rationale: H-Beta Zeolites possess large pore networks (

Protocol:

-

Catalyst Prep: Calcine H-Beta Zeolite (

) at -

Reaction: In a flask, combine Thiophene (0.1 mol) and Acetic Anhydride (0.3 mol).

-

Loading: Add activated H-Beta Zeolite (10-15 wt% relative to thiophene).

-

Conditions: Heat to

–-

Note: Do not exceed

to prevent oligomerization.

-

-

Monitoring: Monitor by GC-MS or TLC every hour. Reaction typically completes in 3–5 hours.

-

Workup: Filter the hot mixture to recover the zeolite. Wash the filtrate with water and

. -

Catalyst Regen: The recovered zeolite can be washed with acetone and re-calcined for reuse (typically retains >90% activity for 3 cycles).

Method C: Trifluoroacetic Anhydride (TFAA) Mediated

Best for: Intramolecular cyclizations and carboxylic acid substrates (instead of acid chlorides).

Rationale: TFAA forms a mixed anhydride in situ with a carboxylic acid. The trifluoroacetate is a good leaving group, generating a reactive acylium species without metallic Lewis acids.

Protocol:

-

Reagents: Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM or Toluene.

-

Activator: Add TFAA (1.1–1.5 equiv) dropwise at

. -

Substrate: Add the Thiophene derivative (1.0–1.2 equiv).

-

Catalyst (Optional): If the reaction is sluggish, add 85%

(catalytic drops). -

Reaction: Allow to warm to RT. Stir for 2–6 hours.

-

Workup: Quench carefully with saturated

(gas evolution will occur). Extract with DCM.

Comparative Analysis of Methods

| Feature | Method A: Iodine ( | Method B: Zeolite (H-Beta) | Method C: Classical ( |

| Atom Economy | High (Catalytic) | High (Reusable) | Low (Stoichiometric) |

| Selectivity (C2:C3) | >95:5 | >98:2 (Shape selective) | ~90:10 |

| Workup | Simple (Thiosulfate wash) | Filtration | Acid quench/Emulsions |

| Scalability | Good (Corrosion issues) | Excellent | Poor (Waste disposal) |

| Substrate Scope | Acid chlorides/Anhydrides | Anhydrides | Acid chlorides |

Troubleshooting & Critical Parameters

Issue: Polymerization (Black Tar Formation)

-

Cause: Reaction temperature too high or catalyst too strong (

). -

Fix: Switch to Method A (Iodine) or Method B (Zeolite). If using Lewis acids, switch from

to

Issue: C3-Acylation Required

-

Insight: You cannot achieve C3 selectivity via direct FC acylation on unsubstituted thiophene.

-

Strategy: Use a "Block and Remove" strategy.

-

Brominate C2/C5 positions.[4]

-

Acylate at C3 (now the most reactive open spot).

-

Dehalogenate (e.g., Zn/Acetic acid or Pd/C hydrogenation).

-

Issue: Catalyst Poisoning (Zeolites)

-

Cause: Sulfur binding to metal sites or pore clogging.

-

Fix: Ensure calcination is thorough. Use a higher

ratio zeolite to increase hydrophobicity and reduce coke formation.

Workflow Decision Matrix

Figure 2: Selecting the Optimal Acylation Protocol

Caption: Decision tree for selecting the acylation method based on scale, substrate stability, and reagent type.

References

-

Mechanistic Overview: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Thiophene Reactivity).

-

Iodine Catalysis: Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine.[5] The Chemical Educator, 9(3), 163-165.[5]

-

Zeolite Catalysis: Corma, A., et al. (1989). Acylation of thiophene and furan derivatives using zeolites as catalysts.[6] Journal of Catalysis, 115(1), 29-38.

-

TFAA Methodology: Hartough, H. D., & Kosak, A. I. (1947). Acylation Studies in the Thiophene and Furan Series. Journal of the American Chemical Society, 69(12), 3093–3096.

-

Regioselectivity Reviews: Echemi. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.[1][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]

- 6. tsijournals.com [tsijournals.com]

Application Notes and Protocols for the Polymerization of 3-Alkylthiophene Derivatives in Organic Electronics

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(3-alkylthiophene)s (P3ATs), a pivotal class of conducting polymers in the field of organic electronics. This document offers detailed, field-proven protocols and in-depth explanations of the underlying chemical principles to ensure reproducible and high-quality polymer synthesis.

Introduction: The Significance of Poly(3-alkylthiophene)s

Poly(3-alkylthiophene)s have emerged as benchmark materials for a wide range of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] Their popularity stems from a unique combination of properties: good solubility in common organic solvents, environmental stability, and tunable electronic and optical characteristics.[3][4] The performance of P3AT-based devices is critically dependent on the polymer's molecular structure, particularly its regioregularity.[1][5]

The Critical Role of Regioregularity

The asymmetrical nature of 3-alkylthiophene monomers means that during polymerization, three different coupling arrangements can occur: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).[1][6] A high percentage of HT couplings results in a regioregular polymer with a planar backbone. This planarity is crucial as it facilitates strong interchain π-π stacking, leading to enhanced charge carrier mobility and optimized optical properties.[1] Conversely, regio-irregular polymers, with a random mix of couplings, have a twisted backbone that disrupts conjugation and hinders device performance.[1][7]

Monomer Synthesis: The Building Block of High-Performance Polymers

A reliable and scalable synthesis of the 3-alkylthiophene monomer is the foundational step for producing high-quality P3ATs. A common route involves the Kumada cross-coupling reaction.

Protocol: Synthesis of 3-Alkylthiophene via Kumada Cross-Coupling

This protocol describes a general procedure for the synthesis of a 3-alkylthiophene, for instance, 3-hexylthiophene, by coupling 3-bromothiophene with an alkyl Grignard reagent.[8]

Materials:

-

3-Bromothiophene

-

n-Hexylmagnesium bromide (or other alkylmagnesium halide) in a suitable solvent (e.g., THF, 1.0 M)

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (N₂ or Ar), add the Ni(dppp)Cl₂ catalyst (0.5-1 mol%).

-

Add anhydrous THF or diethyl ether to the flask.

-

Add 3-bromothiophene (1.0 equivalent) to the stirred solution.

-

Grignard Addition: Slowly add the alkylmagnesium halide solution (1.1 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure 3-alkylthiophene.

Polymerization Methodologies: Crafting High-Quality P3ATs

Several polymerization methods have been developed for the synthesis of P3ATs. The choice of method significantly impacts the polymer's properties, particularly its regioregularity, molecular weight, and polydispersity.

Grignard Metathesis (GRIM) Polymerization: The Gold Standard for Regioregularity

The Grignard Metathesis (GRIM) method is a widely adopted technique for synthesizing highly regioregular, head-to-tail coupled P3ATs (HT-P3ATs).[8][9] This method is a form of catalyst-transfer polycondensation, which exhibits characteristics of a living polymerization, allowing for control over molecular weight and the synthesis of block copolymers.[10][11][12]

Causality Behind the Method's Success: The high regioselectivity of the GRIM method arises from a combination of kinetic and thermodynamic factors during the catalytic cycle.[13] The Grignard metathesis of 2,5-dibromo-3-alkylthiophene results in a mixture of two regioisomers. However, the subsequent cross-coupling reaction catalyzed by a nickel complex preferentially proceeds with one isomer, leading to the formation of a highly regioregular polymer chain.[9][13]

Caption: Workflow for GRIM Polymerization of 3-Alkylthiophenes.

This protocol outlines the synthesis of regioregular poly(3-hexylthiophene) (P3HT) using the GRIM method.[8]

Materials:

-

2,5-Dibromo-3-hexylthiophene (1.0 equivalent)

-

tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M, 1.0 equivalent)

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂) (0.2-1.0 mol%)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Solvents for Soxhlet extraction (e.g., methanol, hexane, chloroform)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 2,5-dibromo-3-hexylthiophene in anhydrous THF.

-

Grignard Metathesis: Cool the solution to 0 °C and slowly add the t-BuMgCl solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to facilitate the Grignard metathesis. This step results in an approximate 85:15 mixture of 2-bromo-5-magnesiobromo-3-hexylthiophene and 2-magnesiobromo-5-bromo-3-hexylthiophene.[8]

-

Polymerization: Add the Ni(dppp)Cl₂ catalyst to the reaction mixture. Heat the solution to reflux and stir for 2 hours. The solution will typically become dark and viscous.[8]

-

Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it into methanol to quench the reaction and precipitate the polymer.[8]

-

Purification: Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers. The final polymer is collected from the chloroform fraction.

Oxidative Polymerization: A Scalable but Less Controlled Approach

Chemical oxidative polymerization, typically using iron(III) chloride (FeCl₃), is a straightforward and cost-effective method for synthesizing P3ATs.[14][15] However, this method generally yields polymers with lower regioregularity compared to the GRIM method.[7][14]

Causality Behind Experimental Choices: The reaction conditions, such as the order of reagent addition and the solvent system, can significantly impact the molecular weight and yield of the resulting polymer.[14] For instance, a "reverse addition" method, where the monomer is added to the oxidant suspension, can lead to higher molecular weight P3HT.[14]

This protocol describes a general procedure for the synthesis of P3HT via oxidative polymerization.[14]

Materials:

-

3-Hexylthiophene (1.0 equivalent)

-

Anhydrous Iron(III) chloride (FeCl₃) (2.3-4 molar equivalents)

-

Dry chloroform or chlorobenzene

-

Methanol

-

Ammonia solution

-

EDTA solution

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Oxidant Suspension: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous FeCl₃ and dry chloroform. Stir the suspension rapidly.

-

Monomer Addition: Dissolve the 3-hexylthiophene in dry chloroform and add it dropwise to the stirred oxidant suspension.

-

Polymerization: Stir the reaction mixture at room temperature for 2-24 hours.

-

Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Purification: Filter the crude polymer and wash it extensively with methanol. To remove residual iron catalyst, the polymer is typically stirred in an ammonia solution, followed by washing with an EDTA solution and then water and methanol. The purified polymer is then dried under vacuum.

Characterization of Poly(3-alkylthiophene)s

Thorough characterization of the synthesized P3ATs is essential to correlate their structural properties with their performance in electronic devices.

Determination of Regioregularity by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for quantifying the regioregularity of P3ATs.[1] The chemical shift of the α-methylene protons on the alkyl side chain is sensitive to the type of coupling between the thiophene rings.

-

Head-to-Tail (HT) coupling: The α-methylene protons typically resonate around 2.8 ppm.[1]

-

Head-to-Head (HH) coupling: These protons are shifted upfield and resonate around 2.6 ppm.[1]

Protocol: ¹H NMR Analysis of P3HT

-

Dissolve a small amount of the purified P3HT in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Integrate the peaks corresponding to the HT and HH α-methylene protons.

-

Calculate the percentage of HT couplings using the following formula: % HT = [Integral(HT) / (Integral(HT) + Integral(HH))] x 100

Optical Properties by UV-Vis Spectroscopy